molecular formula C18H16ClN3O2 B14103899 N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14103899
M. Wt: 341.8 g/mol
InChI Key: JMJOFVDFXJVJQE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3,5-dimethylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution of the chlorine atom could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives have been explored for their roles in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
  • N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-chlorophenyl)-5-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-chlorophenyl)-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the hydroxyl and dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-10-7-11(2)17(23)12(8-10)15-9-16(22-21-15)18(24)20-14-6-4-3-5-13(14)19/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

JMJOFVDFXJVJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3Cl)O)C

Origin of Product

United States

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